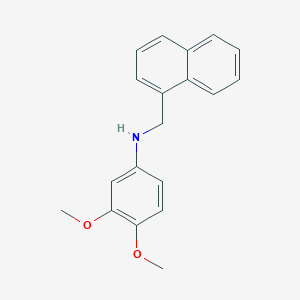
3,4-dimethoxy-N-(naphthalen-1-ylmethyl)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4-Dimethoxy-N-(naphthalen-1-ylmethyl)aniline is an organic compound that belongs to the class of anilines It is characterized by the presence of two methoxy groups attached to the benzene ring and a naphthalen-1-ylmethyl group attached to the nitrogen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dimethoxy-N-(naphthalen-1-ylmethyl)aniline can be achieved through several methods. One common approach involves the reaction of naphthalen-1-ylmethanol with 3,4-dimethoxyaniline under catalytic conditions. For example, using a catalytic protocol with secondary alcohols can yield the desired product with high efficiency .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of palladium-catalyzed amination reactions is one such method that can be employed for industrial-scale production .
Análisis De Reacciones Químicas
Types of Reactions
3,4-Dimethoxy-N-(naphthalen-1-ylmethyl)aniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the methoxy groups or the naphthalen-1-ylmethyl group can be replaced by other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product and the specific reaction being carried out .
Major Products Formed
The major products formed from these reactions include various substituted anilines, quinones, and reduced amines, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
3,4-Dimethoxy-N-(naphthalen-1-ylmethyl)aniline has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.
Medicine: This compound can be explored for its pharmacological properties and potential therapeutic applications.
Industry: It is used in the production of fine chemicals and as a precursor for various industrial products.
Mecanismo De Acción
The mechanism of action of 3,4-dimethoxy-N-(naphthalen-1-ylmethyl)aniline involves its interaction with specific molecular targets and pathways. The methoxy groups and the naphthalen-1-ylmethyl group play a crucial role in its reactivity and binding affinity to target molecules. The exact pathways and targets depend on the specific application and the biological or chemical system being studied .
Comparación Con Compuestos Similares
Similar Compounds
3,4-Dimethoxyaniline: This compound is similar in structure but lacks the naphthalen-1-ylmethyl group.
3,4,5-Trimethoxyaniline: This compound has an additional methoxy group compared to 3,4-dimethoxy-N-(naphthalen-1-ylmethyl)aniline.
2,5-Dimethoxyaniline: This compound has methoxy groups at different positions on the benzene ring.
Uniqueness
The uniqueness of this compound lies in the presence of the naphthalen-1-ylmethyl group, which imparts distinct chemical and physical properties.
Propiedades
IUPAC Name |
3,4-dimethoxy-N-(naphthalen-1-ylmethyl)aniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO2/c1-21-18-11-10-16(12-19(18)22-2)20-13-15-8-5-7-14-6-3-4-9-17(14)15/h3-12,20H,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAANZPLNWMMHGZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NCC2=CC=CC3=CC=CC=C32)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(5E)-5-[(2-methoxy-3-nitrophenyl)methylidene]-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B5033006.png)
![2,4-Dichloro-1-[3-(2,6-dimethoxyphenoxy)propoxy]benzene](/img/structure/B5033010.png)

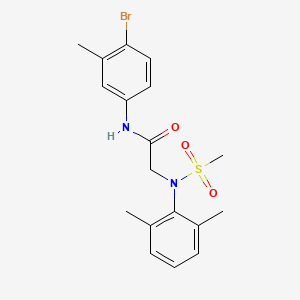
![5-nitro-N-phenylspiro[benzimidazole-2,1'-cyclohexan]-4-amine](/img/structure/B5033043.png)
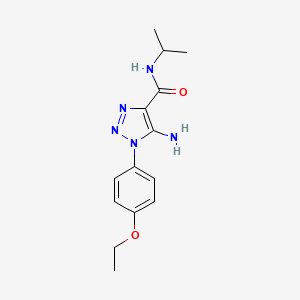
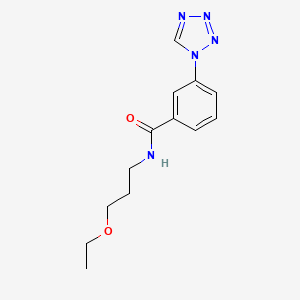

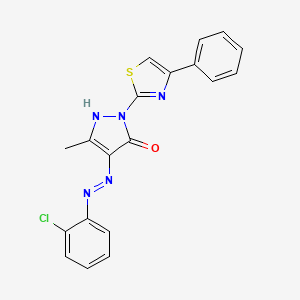
![2-chloro-N-[2-(4-chlorophenyl)ethyl]-N'-(2-thienylsulfonyl)benzenecarboximidamide](/img/structure/B5033062.png)
![3-[(4-ethoxyphenyl)amino]-1-phenyl-2-propen-1-one](/img/structure/B5033064.png)
![N-cyclohexyl-N'-[4-(1-piperidinylcarbonyl)phenyl]urea](/img/structure/B5033069.png)
![ethyl 2-[bis(phenylsulfonyl)amino]-4-ethyl-5-methyl-3-thiophenecarboxylate](/img/structure/B5033083.png)
![3-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-2-(ethylthio)-3H-spiro[benzo[h]quinazoline-5,1'-cyclohexan]-4(6H)-one](/img/structure/B5033093.png)
